molecular formula C10H8BrClN2 B11718468 6-Bromo-2-(2-chloroethyl)quinazoline

6-Bromo-2-(2-chloroethyl)quinazoline

Cat. No.: B11718468
M. Wt: 271.54 g/mol
InChI Key: MWKRVMUNIHCFFH-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-chloroethyl)quinazoline is a quinazoline derivative with a bromine atom at the sixth position and a 2-chloroethyl group at the second position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-chloroethyl)quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-chloroethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted quinazolines with various functional groups.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazolines.

Scientific Research Applications

6-Bromo-2-(2-chloroethyl)quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating various cancers, including breast and lung cancer.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-chloroethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition results in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline: Lacks the 2-chloroethyl group but shares the bromine substitution at the sixth position.

    2-Chloroethylquinazoline: Lacks the bromine substitution but has the 2-chloroethyl group.

    6-Bromo-2-(2-hydroxyethyl)quinazoline: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.

Uniqueness

6-Bromo-2-(2-chloroethyl)quinazoline is unique due to the presence of both the bromine atom and the 2-chloroethyl group, which contribute to its distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

6-bromo-2-(2-chloroethyl)quinazoline

InChI

InChI=1S/C10H8BrClN2/c11-8-1-2-9-7(5-8)6-13-10(14-9)3-4-12/h1-2,5-6H,3-4H2

InChI Key

MWKRVMUNIHCFFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)CCCl

Origin of Product

United States

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